An In-depth Technical Guide to 1,4-Dichlorobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1,4-Dichlorobenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,4-Dichlorobenzene (p-DCB). The information is curated to be a vital resource for professionals in research, science, and drug development, with a focus on data-driven insights and practical applications.
Chemical and Physical Properties
1,4-Dichlorobenzene is a crystalline solid, appearing as colorless or white, and is characterized by a strong, penetrating, mothball-like odor.[1][2][3][4][5] At room temperature, it slowly sublimes, transitioning directly from a solid to a vapor. This compound is a chlorinated aromatic hydrocarbon and is one of three isomers of dichlorobenzene. While it is practically insoluble in water, it demonstrates solubility in a range of organic solvents including alcohol, acetone, ether, benzene (B151609), chloroform, and carbon disulfide.
Table 1: Physical and Chemical Properties of 1,4-Dichlorobenzene
| Property | Value |
| Molecular Formula | C₆H₄Cl₂ |
| Molecular Weight | 147.00 g/mol |
| Melting Point | 52-54 °C (lit.), 53.5 °C |
| Boiling Point | 173 °C (lit.), 174 °C |
| Density | 1.241 g/mL at 25 °C (lit.), 1.2475 g/cm³ (20 °C) |
| Water Solubility | 0.0105 g/100 ml (20 °C), 81.3 mg/L at 25 °C |
| Flash Point | 150 °F (66 °C) (closed cup) |
| Appearance | White or colorless crystalline solid |
| Odor | Aromatic, mothball-like |
Molecular and Crystal Structure
The molecular structure of 1,4-Dichlorobenzene consists of a central benzene ring with two chlorine atoms substituted at opposing (para) positions on the ring. This symmetrical arrangement gives the molecule a D₂h point group symmetry. The high symmetry of 1,4-Dichlorobenzene is a contributing factor to its relatively high melting point compared to its ortho and meta isomers, a principle described by Carnelley's rule.
The crystal structure of 1,4-Dichlorobenzene has been determined, and it exhibits specific intermolecular contacts, including halogen⋯halogen interactions, which influence its packing in the solid state.
Caption: Molecular structure of 1,4-Dichlorobenzene.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Dichlorobenzene.
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¹H NMR: Due to the symmetry of the molecule, all four protons on the benzene ring are chemically equivalent. This results in a single sharp signal in the ¹H NMR spectrum. The chemical shift is typically observed around 7.26 ppm in CDCl₃.
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IR Spectroscopy: The infrared spectrum of 1,4-Dichlorobenzene shows characteristic absorption bands corresponding to the aromatic ring and the C-Cl bonds.
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Mass Spectrometry: In the mass spectrum, the molecular ion peak is observed at m/z 146. The spectrum also displays a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Experimental Protocols
Synthesis of 1,4-Dichlorobenzene
A common method for the synthesis of 1,4-Dichlorobenzene is the chlorination of benzene or chlorobenzene (B131634).
Objective: To synthesize 1,4-Dichlorobenzene via the chlorination of chlorobenzene.
Materials:
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Chlorobenzene
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Chlorine gas
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Friedel-Crafts catalyst (e.g., AlCl₃, FeCl₃, or SbCl₅)
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Iodine or an organic iodo-compound (promoter)
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Glass reactor
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Stirring apparatus
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Gas inlet tube
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Temperature control system
Procedure:
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Charge a glass reactor with chlorobenzene, a Friedel-Crafts catalyst (e.g., 3-5 g of AlCl₃), and a promoter (e.g., 2-5 g of iodine).
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Stir the mixture at a controlled temperature, typically ranging from 10°C to 60°C.
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Introduce a stream of chlorine gas into the reaction mixture over a period of 20-30 minutes.
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Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of chlorobenzene and the selectivity for the dichlorobenzene isomers.
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Upon completion, the reaction mixture will contain a mixture of dichlorobenzene isomers, with 1,4-Dichlorobenzene being a major product.
Purification: The primary impurity in this synthesis is the 1,2-dichlorobenzene (B45396) isomer. Purification can be achieved through fractional crystallization, taking advantage of the significantly higher melting point of 1,4-Dichlorobenzene (53.5 °C) compared to its isomers, which are liquid at room temperature.
Caption: Workflow for the synthesis of 1,4-Dichlorobenzene.
Chemical Reactivity and Applications
1,4-Dichlorobenzene can undergo further electrophilic aromatic substitution reactions. For instance, nitration of p-DCB yields 1,4-dichloro-2-nitrobenzene, which is a precursor for various dyes and pigments. It is generally stable and does not react with strong alkaline bases like sodium hydroxide (B78521) under standard conditions.
Industrially, 1,4-Dichlorobenzene is primarily used as a fumigant for controlling moths, molds, and mildew, and as a space deodorant in products like urinal cakes and toilet blocks. It is also utilized in the production of polyphenylene sulfide (B99878) (PPS) resin and as an intermediate in the synthesis of other chemicals.
Safety and Handling
1,4-Dichlorobenzene is considered a hazardous substance and should be handled with caution. It is harmful if swallowed and can cause irritation to the eyes. Prolonged exposure may lead to damage to the liver, kidneys, and central nervous system. The International Agency for Research on Cancer (IARC) has suggested that p-DCB may be reasonably anticipated to be a carcinogen based on animal studies.
Handling Precautions:
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Work in a well-ventilated area.
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Avoid all personal contact, including inhalation of dust or vapors.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.
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Store in tightly closed containers in a cool, dry place away from heat and sources of ignition.
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It is incompatible with strong oxidizing agents, aluminum and its alloys, and some plastics.
Disposal: Due to its persistence in the environment, 1,4-Dichlorobenzene should be disposed of as hazardous waste in accordance with local regulations. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
References
- 1. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 2. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 4. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 5. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
